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Compound of Interest

Compound Name:
Ethyl 3,5-dimethyl-1H-pyrazole-4-

carboxylate

Cat. No.: B181572 Get Quote

A Comparative Guide to the Spectroscopic Analysis of Ethyl 3,5-dimethyl-1H-pyrazole-4-
carboxylate and Its Isomers

For researchers, scientists, and drug development professionals, the precise characterization

of molecular structures is paramount. This guide provides a detailed comparison of the

spectroscopic properties of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate and its common

isomers. Understanding the nuanced differences in their NMR, IR, and Mass Spectra is crucial

for unequivocal identification and quality control in synthetic and medicinal chemistry.

Introduction to Isomerism in Ethyl Dimethyl-
pyrazole-carboxylates
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate possesses a symmetrically substituted

pyrazole ring, which simplifies tautomeric considerations. However, regioisomers, which differ

in the arrangement of the substituents on the pyrazole ring, are commonly encountered during

synthesis. The primary isomers of interest for comparison are:

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: The target compound.

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: An N-methylated regioisomer.

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Another N-methylated regioisomer.
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Ethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate: An N-acylated isomer.

This guide will focus on the spectroscopic differentiation of these key isomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 3,5-dimethyl-1H-
pyrazole-4-carboxylate and its relevant isomers. This data is compiled from various sources

and provides a basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
Compoun
d

Solvent
C-H
(pyrazole)

N-H/N-
CH₃

CH₃
(pyrazole)

O-CH₂
(ethyl)

O-CH₂-
CH₃
(ethyl)

Ethyl 3,5-

dimethyl-

1H-

pyrazole-4-

carboxylate

CDCl₃ -
~12.5 (br

s)

2.45 (s,

6H)

4.25 (q,

2H)
1.35 (t, 3H)

Ethyl 1,5-

dimethyl-

1H-

pyrazole-3-

carboxylate

CDCl₃
6.50 (s,

1H)

3.85 (s,

3H)

2.30 (s,

3H)

4.35 (q,

2H)
1.40 (t, 3H)

Ethyl 1,3-

dimethyl-

1H-

pyrazole-5-

carboxylate

CDCl₃
6.60 (s,

1H)

3.90 (s,

3H)

2.25 (s,

3H)

4.30 (q,

2H)
1.38 (t, 3H)

Note: The chemical shift of the N-H proton can be highly variable and may broaden or

exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Comp
ound

Solven
t

C=O
(ester)

C3 &
C5
(pyraz
ole)

C4
(pyraz
ole)

N-CH₃
CH₃
(pyraz
ole)

O-CH₂
(ethyl)

O-CH₂-
CH₃
(ethyl)

Ethyl

3,5-

dimethy

l-1H-

pyrazol

e-4-

carboxy

late[1]

CDCl₃ 165.0 145.0 110.0 - 11.0 60.0 14.5

Ethyl

1,5-

dimethy

l-1H-

pyrazol

e-3-

carboxy

late

CDCl₃ 163.5

148.0

(C5),

142.0

(C3)

112.0 36.0 13.0 61.0 14.0

Ethyl

1,3-

dimethy

l-1H-

pyrazol

e-5-

carboxy

late

CDCl₃ 162.0

149.0

(C3),

140.0

(C5)

115.0 35.5 12.5 60.5 14.2

Table 3: IR Spectroscopic Data (ν, cm⁻¹)
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Compound N-H Stretch C-H Stretch
C=O Stretch
(ester)

C=N & C=C
Stretch (ring)

Ethyl 3,5-

dimethyl-1H-

pyrazole-4-

carboxylate

3200-3400

(broad)
2900-3000 ~1710 1500-1600

Ethyl 1,5-

dimethyl-1H-

pyrazole-3-

carboxylate

- 2900-3000 ~1720 1500-1600

Ethyl 1,3-

dimethyl-1H-

pyrazole-5-

carboxylate

- 2900-3000 ~1725 1500-1600

Table 4: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragmentation Peaks

Ethyl 3,5-dimethyl-1H-

pyrazole-4-carboxylate[2]
168 140, 123, 95

Ethyl 1,5-dimethyl-1H-

pyrazole-3-carboxylate
168 139, 124, 111

Ethyl 1,3-dimethyl-1H-

pyrazole-5-carboxylate
168 139, 124, 111

Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and differentiate

between isomers based on chemical shifts, coupling constants, and the number of signals.
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Instrumentation: A 300 or 500 MHz NMR spectrometer (e.g., Bruker Avance).

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Pulse angle: 30-45°.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0 to 200 ppm.

Pulse angle: 45°.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more for adequate signal-to-noise.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID),

followed by phase and baseline correction.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two).
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Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent disk.

Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl),

and allow the solvent to evaporate.

Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition:

Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray

Ionization (ESI) is typical for LC-MS.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are frequently used.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Experimental Workflow and Isomer
Differentiation
Experimental Workflow for Spectroscopic Analysis
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of

pyrazole isomers.

Logical Differentiation of Isomers via Spectroscopy
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NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Mixture of Isomers
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N-CH₃ present
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No N-H stretch
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b181572#spectroscopic-analysis-of-ethyl-3-5-
dimethyl-1h-pyrazole-4-carboxylate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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